molecular formula C14H11N3O2 B1331499 1-benzyl-5-nitro-1H-1,3-benzimidazole CAS No. 15207-93-9

1-benzyl-5-nitro-1H-1,3-benzimidazole

Cat. No.: B1331499
CAS No.: 15207-93-9
M. Wt: 253.26 g/mol
InChI Key: IMWRCUGAWHFPPC-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitro-1H-1,3-benzimidazole is a versatile nitrogen-containing heterocyclic compound. It is widely used in scientific research as a synthetic intermediate, enabling the preparation of diverse organic compounds. This compound serves as a starting material for synthesizing biologically active compounds and exhibits catalytic properties for a range of organic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-nitro-1H-1,3-benzimidazole can be synthesized through the condensation of 1,2-phenylenediamine with benzyl chloride in the presence of a nitro group. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-nitro-1H-1,3-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Properties

IUPAC Name

1-benzyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-14-13(8-12)15-10-16(14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWRCUGAWHFPPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356614
Record name 1-benzyl-5-nitro-1H-1,3-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15207-93-9
Record name 1-benzyl-5-nitro-1H-1,3-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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